![molecular formula C8H8O4 B1584532 1-(2,4,5-Trihydroxyphenyl)ethanone CAS No. 1818-27-5](/img/structure/B1584532.png)
1-(2,4,5-Trihydroxyphenyl)ethanone
Overview
Description
1-(2,4,5-Trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8O4. It is also known by other names such as 2’,4’,5’-Trihydroxyacetophenone. This compound is characterized by the presence of three hydroxyl groups attached to a phenyl ring and an ethanone group. It is a derivative of acetophenone and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,5-Trihydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the Hoesch reaction, where phloroglucinol reacts with acetonitrile in the presence of hydrochloric acid to yield the desired product . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 1-(2,4,5-Trihydroxyphenyl)ethanone serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit unique chemical properties .
Biology
- Antioxidant Properties : Research indicates that this compound possesses potential antioxidant properties, which can protect cellular components from oxidative stress. Studies have shown its efficacy in scavenging free radicals and reducing oxidative damage in biological systems .
Medicine
- Therapeutic Effects : Investigations into the pharmacological properties of this compound have revealed potential anti-inflammatory and anticancer activities. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
Industry
- Pharmaceutical Manufacturing : The compound is utilized in the pharmaceutical industry to enhance the quality and efficacy of drugs. Its role as an intermediate in drug synthesis has made it valuable for producing various therapeutic agents .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants such as ascorbic acid.
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This data suggests that higher concentrations of the compound enhance its antioxidant capacity.
Case Study 2: Anti-Cancer Activity
In a preclinical study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 60 |
50 | 30 |
The findings indicate that the compound has potent anti-cancer properties that warrant further investigation in clinical settings.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trihydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress . Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-(2,4,5-Trihydroxyphenyl)ethanone can be compared with other similar compounds such as:
1-(2,4,6-Trihydroxyphenyl)ethanone: This compound has hydroxyl groups at different positions on the phenyl ring, which can lead to different chemical and biological properties.
2’,4’,6’-Trihydroxyacetophenone: Another isomer with hydroxyl groups at the 2, 4, and 6 positions, showing variations in reactivity and applications.
Biological Activity
1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a phenolic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈O₄ and a molecular weight of approximately 168.15 g/mol. The presence of three hydroxyl groups at the 2, 4, and 5 positions of the phenyl ring contributes to its unique chemical reactivity and biological properties. This structure enhances its potential for antioxidant and anti-inflammatory activities while also influencing its stability and reactivity compared to similar compounds.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation-related diseases. Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines.
- Cholesterol Metabolism : The compound has been shown to enhance cholesterol metabolism by activating cholesterol 7 alpha-hydroxylase (CYP7A1), an essential enzyme in bile acid synthesis. This suggests potential therapeutic applications in managing cholesterol levels and related disorders.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is required to elucidate the specific mechanisms involved.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : It influences various enzymatic activities related to lipid metabolism and may have synergistic effects when combined with other therapeutic agents.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound helps maintain cellular homeostasis and protects against oxidative damage.
- Cell Signaling Pathways : The interaction with cell signaling pathways involved in inflammation and apoptosis contributes to its therapeutic potential.
Case Studies
Several studies have explored the effects of this compound on specific health conditions:
- Cholesterol Management : In vitro studies demonstrated that treatment with this compound resulted in increased expression of CYP7A1 in liver cells, leading to enhanced bile acid synthesis and decreased cholesterol levels.
- Cancer Cell Lines : Research involving various cancer cell lines showed that this compound induced cell death through apoptosis pathways. The compound's efficacy was compared against standard chemotherapeutic agents .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dihydroxyacetophenone | C₈H₈O₄ | Higher reactivity in electrophilic substitutions |
3,4-Dihydroxyacetophenone | C₈H₈O₄ | Less sterically hindered; more reactive than trihydroxy derivatives |
Phloroglucinol | C₁₂H₁₄O₃ | Significant antioxidant properties |
2-Acetylphloroglucinol | C₉H₈O₄ | Contains an additional acetyl group enhancing reactivity |
The distinct arrangement of hydroxyl groups in this compound contributes to its lower reactivity profile compared to other derivatives. This stability makes it particularly interesting for applications requiring controlled reactivity.
Properties
IUPAC Name |
1-(2,4,5-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLAYDOJJYRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171189 | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-27-5 | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1818-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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